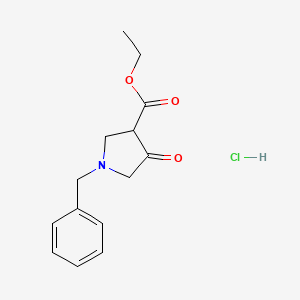

1-苄基-4-氧代吡咯烷-3-羧酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate HCl” is a chemical compound with the CAS Number: 1027-35-6 . It has a molecular weight of 247.29 and its IUPAC name is ethyl 1-benzyl-4-oxo-3-pyrrolidinecarboxylate . It is used in the synthesis of chromeno .

Synthesis Analysis

The synthesis of this compound involves the use of potassium tert-butoxide in toluene under ice-cooling conditions . The crude compound is dissolved in toluene without water, and tert potassium butanolate is added gradually under an ice bath . After stirring for 2 hours, 4M HCl is added in an ice bath . The pH is adjusted to pH=8 using saturated sodium bicarbonate, and the mixture is extracted with ethyl acetate . The extract is dried using anhydrous Na2SO4, filtered, and spin-dried to obtain the compound .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 .

Chemical Reactions Analysis

The compound is involved in the synthesis of chromeno . It is also used as a building block for the syntheses of receptor agonists and antagonists .

Physical and Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It does not inhibit CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it does inhibit CYP2C19 . Its Log Kp (skin permeation) is -6.53 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.41 .

科学研究应用

促智和生物活性

1-苄基-4-氧代吡咯烷-3-羧酸乙酯盐酸盐已被探索其潜在的促智活性。涉及合成1,4-二取代2-氧代吡咯烷的研究,包括1-苄基-4-氧代吡咯烷-3-羧酸乙酯衍生物,表明它们具有认知增强潜力。这些化合物经历了各种化学转化,显示出促智活性测试的前景 (Valenta, Urban, Taimr, & Polívka, 1994)。此外,通过再循环合成的2-氨基-1-苯甲酰胺基-4-氧代-5-(2-氧代-2-芳基乙叉基)吡咯烷-3-羧酸乙酯显示出低毒性,并表现出抗自由基和抗炎活性,突出了广泛的药理潜力 (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016)。

醛糖还原酶抑制

密切相关的化合物1-苄基-3-羟基-2(5H)-氧代吡咯-4-羧酸乙酯已显示出作为醛糖还原酶抑制剂的显着选择性和效力。该酶与糖尿病并发症有关,这使得该化合物成为管理此类疾病的关注点。与醛还原酶相比,它被发现对大鼠晶状体中的醛糖还原酶的抑制作用强 4000 多倍,展示了其特异性和潜在治疗价值 (Mylari, Beyer, & Siegel, 1991)。

微生物还原和立体化学

假丝酵母菌和毕赤酵母菌对1-苄基-3-氧代哌啶-4-羧酸乙酯的微生物还原已被研究用于产生特定的立体化学形式。这项研究提供了对可以生成具有高非对映异构和对映选择性的化合物的酶促过程的见解,这对于创造具有精确治疗作用的药物很有用 (Guo, Patel, Corbett, Goswami, & Patel, 2006)。

缓蚀

在药学以外的一个不同应用中,1-苄基-4-氧代吡咯烷-3-羧酸乙酯的衍生物已被评估为盐酸中低碳钢的缓蚀剂。这些研究揭示了该化合物在腐蚀阻力至关重要的工业应用中的潜力 (Haque, Verma, Srivastava, Quraishi, & Ebenso, 2018)。

安全和危害

未来方向

作用机制

Mode of Action

It is known that the compound is used as a building block for the syntheses of receptor agonists and antagonists . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular function.

Biochemical Pathways

Given its use in the synthesis of receptor agonists and antagonists , it may be involved in modulating signal transduction pathways.

Pharmacokinetics

Its solubility in many organic solvents such as ethanol, chloroform, and toluene suggests that it may have good bioavailability.

Result of Action

Its use in the synthesis of receptor agonists and antagonists suggests that it may have a role in modulating cellular responses to various signals.

生化分析

Biochemical Properties

It is known to be used as a building block in the synthesis of receptor agonists and antagonists

Molecular Mechanism

The molecular mechanism of action of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMYMHWUMFMDLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)